Miriplatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Miriplatin, known by its trade name Miripla, is a lipophilic platinum complex used primarily in the treatment of hepatocellular carcinoma (HCC). It is administered through transcatheter arterial chemoembolization (TACE), a procedure that delivers chemotherapy directly to the liver tumor . This compound was approved by Japan’s Pharmaceuticals and Medical Devices Agency in 2009 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

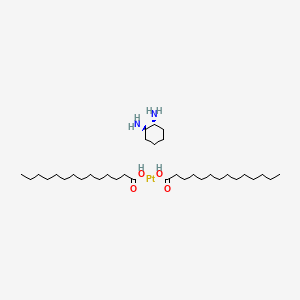

Miriplatin is synthesized through a series of chemical reactions involving platinum and organic compounds. The key steps include the reaction of platinum with cyclohexane-1,2-diamine and myristic acid to form the final complex. The reaction conditions typically involve controlled temperatures and the use of solvents like chloroform and dichloromethane .

Industrial Production Methods

Industrial production of this compound involves a lyophilized preparation method. This process uses a tert-butyl alcohol-ethanol-water ternary system during preparation, with vacuum control during sublimation drying to ensure uniform particle size distribution and high-quality product appearance .

Análisis De Reacciones Químicas

Types of Reactions

Miriplatin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different platinum complexes.

Reduction: Reduction reactions can convert this compound into its active form, which interacts with DNA.

Substitution: this compound can undergo substitution reactions where ligands in the complex are replaced by other molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various platinum-DNA adducts, which are crucial for the compound’s anti-tumor activity .

Aplicaciones Científicas De Investigación

Miriplatin has several scientific research applications, particularly in the fields of medicine and oncology:

Chemotherapy: this compound is used in TACE for treating unresectable hepatocellular carcinoma.

Pharmacokinetics: Research on the pharmacokinetics of this compound helps in understanding its distribution, metabolism, and excretion in the body.

Mecanismo De Acción

Miriplatin exerts its effects by forming platinum-DNA adducts, which interfere with DNA replication and transcription, leading to cell death. The compound’s lipophilicity allows it to be retained in the tumor for extended periods, enhancing its anti-tumor activity. The molecular targets include DNA and apoptosis-related proteins like PUMA, which are upregulated during treatment .

Comparación Con Compuestos Similares

Similar Compounds

Cisplatin: A widely used platinum-based chemotherapy drug with similar DNA-binding properties.

Oxaliplatin: Another platinum-based drug used in chemotherapy, particularly for colorectal cancer.

Carboplatin: A platinum compound with a different toxicity profile compared to Cisplatin and Miriplatin.

Uniqueness of this compound

This compound’s uniqueness lies in its lipophilicity, which allows for prolonged retention in the tumor and sustained release of the active platinum compound. This property makes it particularly effective in TACE for hepatocellular carcinoma, providing a targeted and prolonged anti-tumor effect .

Propiedades

Número CAS |

104276-92-8; 141977-79-9 |

|---|---|

Fórmula molecular |

C34H68N2O4Pt |

Peso molecular |

764.012 |

Nombre IUPAC |

(1R,2R)-cyclohexane-1,2-diamine;platinum;tetradecanoic acid |

InChI |

InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/t;;5-,6-;/m..1./s1 |

Clave InChI |

BGIHRZPJIYJKAZ-BLUNCNMSSA-L |

SMILES |

CCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.C1CCC(C(C1)N)N.[Pt] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2593196.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2593201.png)

![N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide](/img/structure/B2593203.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-dipropylacetamide](/img/structure/B2593205.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2593212.png)

![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2593215.png)

![N-Methyl-2-(methylamino)-N-[3-(methylamino)-3-oxopropyl]pentanamide;hydrochloride](/img/structure/B2593217.png)